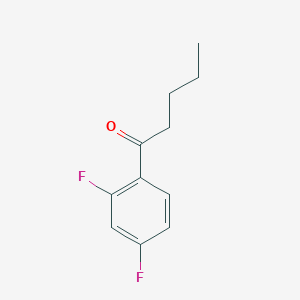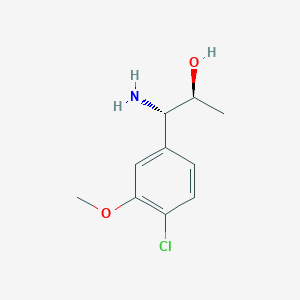
(1S,2S)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The presence of both amino and hydroxyl functional groups, along with a substituted aromatic ring, makes it an interesting molecule for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL can be achieved through several synthetic routes. One common method involves the asymmetric reduction of a corresponding ketone precursor using chiral catalysts or reagents. The reaction conditions typically include:
Catalysts: Chiral catalysts such as BINAP-Ru complexes.
Solvents: Polar solvents like ethanol or methanol.
Temperature: Reactions are often carried out at low temperatures to enhance selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles might be employed.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Catalysts such as Pd/C (Palladium on carbon) or hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced aromatic compounds.
Substitution: Formation of substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (1S,2S)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL can be used as a building block for more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
The compound may be studied for its potential biological activity, including interactions with enzymes or receptors. It could serve as a lead compound for drug development.
Medicine
Potential applications in medicine include the development of new pharmaceuticals targeting specific pathways or diseases. Its unique structure might offer advantages in terms of selectivity and efficacy.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of (1S,2S)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL: The enantiomer of the compound .
(1S,2S)-1-Amino-1-(4-chlorophenyl)propan-2-OL: A similar compound lacking the methoxy group.
(1S,2S)-1-Amino-1-(4-methoxyphenyl)propan-2-OL: A similar compound lacking the chloro group.
Uniqueness
The presence of both chloro and methoxy substituents on the aromatic ring, along with the specific stereochemistry, makes (1S,2S)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL unique
Eigenschaften
Molekularformel |
C10H14ClNO2 |
|---|---|
Molekulargewicht |
215.67 g/mol |
IUPAC-Name |
(1S,2S)-1-amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO2/c1-6(13)10(12)7-3-4-8(11)9(5-7)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10+/m0/s1 |
InChI-Schlüssel |
PCQTYACTMUPYOI-QUBYGPBYSA-N |
Isomerische SMILES |
C[C@@H]([C@H](C1=CC(=C(C=C1)Cl)OC)N)O |
Kanonische SMILES |
CC(C(C1=CC(=C(C=C1)Cl)OC)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


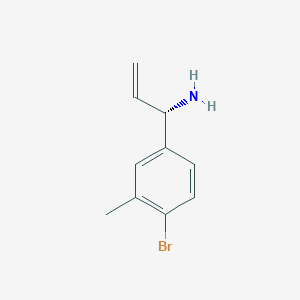


![3-[(2-Phenylquinolin-4-yl)carbonyl]-1-vinylpyrrolidin-2-one](/img/structure/B13054978.png)
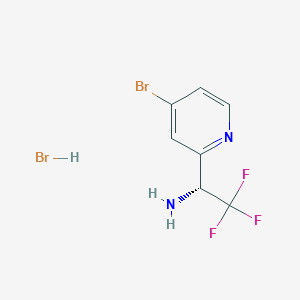
![1-[3-Bromo-5-(trifluoromethyl)phenyl]prop-2-EN-1-amine](/img/structure/B13055005.png)

![4-(2,2-Dimethylhydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13055013.png)
![cis-Octahydro-1H-cyclopenta[C]pyridine hcl](/img/structure/B13055019.png)

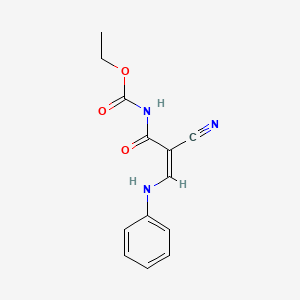
![3-chloro-2-{2-[(1E,3E)-2-(4-chlorobenzenesulfonyl)-3-{[(2,6-dichlorophenyl)methoxy]imino}prop-1-en-1-yl]hydrazin-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B13055027.png)

